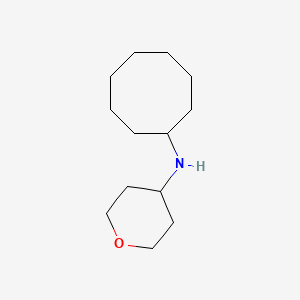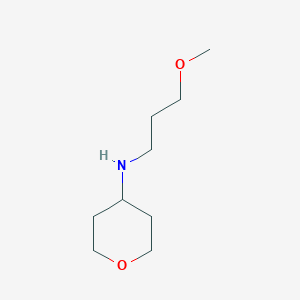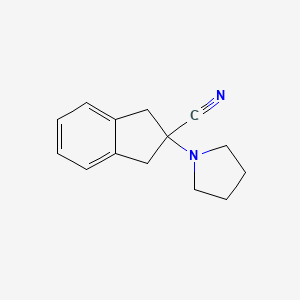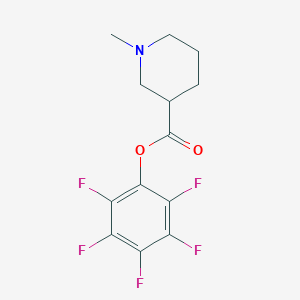
2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a chalcone derivative (2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-one (NBT) has been synthesized by Claisen-Schmidt condensation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of 2-(5-bromothiophen-2-yl)acetonitrile has been reported . The non-H atoms are nearly planar, with the nitrile group oriented antiperiplanar with respect to the thiophene S atom .Wissenschaftliche Forschungsanwendungen
Organic Electronics
2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate: has shown potential in the field of organic electronics, particularly as a building block for organic semiconductors . Its planar structure and conjugation within the thiophene ring make it suitable for creating materials with desirable charge transport properties. This compound can be incorporated into materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.
Sensor Technology
In sensor technology, this compound’s derivatives have been utilized in the fabrication of chemical sensors . The bromine atom in the molecule can be used for further functionalization, allowing the creation of sensitive and selective sensing materials. These materials can detect various substances, from environmental pollutants to biomarkers for medical diagnostics.
Dye-Sensitized Solar Cells (DSSCs)
The use of 2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate in dye-sensitized solar cells has been explored due to its ability to form complex structures that can act as light-harvesting components . The compound can be modified to improve its light absorption and photostability, which are crucial for the efficiency of DSSCs.
Organic Solar Cells
In the context of organic solar cells, thiophene derivatives are key components in the design of donor materials . The compound’s derivatives can be synthesized to form materials that provide a good balance between electron-donating and electron-accepting properties, which is essential for the creation of efficient photovoltaic devices.
Therapeutic Applications
Thiophene and its derivatives, including 2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate , have therapeutic importance in medicinal chemistry . They exhibit a wide range of biological activities, such as anti-inflammatory, anti-psychotic, and anti-cancer properties. This makes them valuable for drug design and the development of new pharmacological agents.
Medicinal Chemistry Research
In medicinal chemistry research, the compound serves as a precursor for synthesizing various bioactive molecules . Its structural flexibility allows for the creation of diverse chemical entities that can be tested for a variety of biological activities, aiding in the discovery of new drugs and treatments.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially lead to new applications in various fields .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 5-bromo-2-thienylboronic acid, are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, suggesting that the compound may interact with carbon-containing substrates in biological systems.
Mode of Action
Based on its structural similarity to 5-bromo-2-thienylboronic acid, it may participate in suzuki–miyaura cross-coupling reactions . In these reactions, a transition metal catalyst facilitates the formation of a carbon-carbon bond between two organic groups .
Eigenschaften
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO2S.H2O/c7-6-2-1-5(10-6)4(9)3-8;/h1-3H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJAPSSZHPASMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656872 | |
| Record name | (5-Bromothiophen-2-yl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate | |
CAS RN |
21175-51-9 | |
| Record name | (5-Bromothiophen-2-yl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane](/img/structure/B1499056.png)
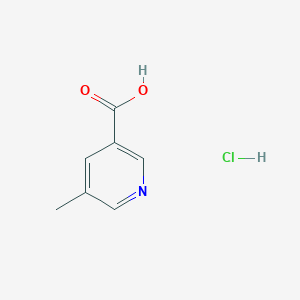
![4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid](/img/structure/B1499059.png)

